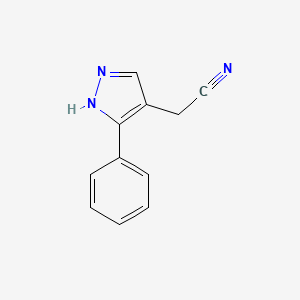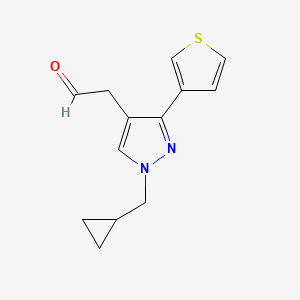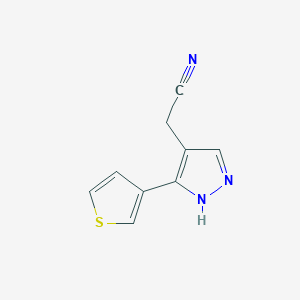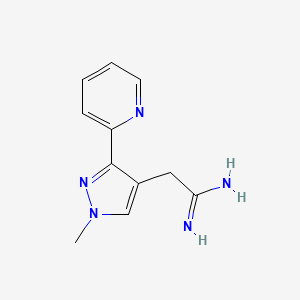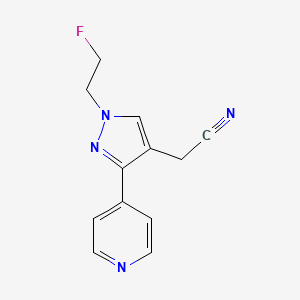
1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide
Overview
Description
The compound “1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide” is a complex organic molecule that contains several functional groups, including a difluoromethyl group, a pyrazinyl group, a pyrazole ring, and a carboxamide group . These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a pyrazinyl group, and a difluoromethyl group. The pyrazole ring is a five-membered ring with two nitrogen atoms, while the pyrazinyl group is a six-membered ring with two nitrogen atoms . The difluoromethyl group consists of a carbon atom bonded to two fluorine atoms and one hydrogen atom.Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the functional groups mentioned above. For example, the pyrazole ring and the pyrazinyl group might participate in various types of reactions, such as nucleophilic substitutions or electrophilic additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups. For example, the difluoromethyl group could influence the compound’s polarity, while the pyrazole and pyrazinyl groups could contribute to its aromaticity .Scientific Research Applications
Synthesis and Antifungal Activity A study by Du et al. (2015) focused on the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, testing their antifungal activity against several phytopathogenic fungi. The research found that these compounds displayed moderate to excellent activities, highlighting the potential of difluoromethylated pyrazoles in antifungal applications. This study also employed molecular docking and quantitative structure-activity relationship models to understand the interaction mechanisms of these compounds with their targets Molecules.
Nematocidal Evaluation Research conducted by Zhao et al. (2017) on 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives revealed their potential as nematocides. The study synthesized a novel series of these compounds, demonstrating that while they exhibited weak fungicidal activity, certain derivatives showed significant nematocidal activity against Meloidogyne incognita, a type of roundworm Frontiers of Chemical Science and Engineering.
Fluorescent Sensor for Fluoride Anion Detection Yang et al. (2011) developed a new pyrazole-based fluorescent sensor for detecting fluoride anions (F−) in solutions. The study demonstrated that the compound exhibited highly selective detection of fluoride over other anions, presenting a potential application for environmental monitoring and diagnostics Journal of Photochemistry and Photobiology A-chemistry.
Insecticidal Activities A study by Wu et al. (2017) synthesized novel 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives and evaluated their insecticidal activities. The research found that altering the amide position in these compounds led to significant insecticidal activities against various lepidopteran pests, suggesting their utility in agricultural pest management Chinese Chemical Letters.
Safety And Hazards
properties
IUPAC Name |
2-(difluoromethyl)-5-pyrazin-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N5O/c10-9(11)16-7(8(12)17)3-5(15-16)6-4-13-1-2-14-6/h1-4,9H,(H2,12,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVUWQHXZPRNCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)C(=O)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



